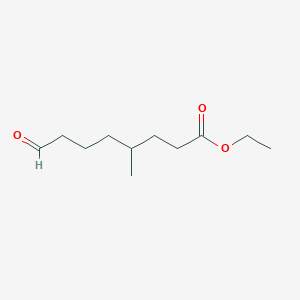
Ethyl pyren-1-ylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl pyren-1-ylacetate is an organic compound that belongs to the class of esters It is derived from pyrene, a polycyclic aromatic hydrocarbon known for its unique photophysical and electronic properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl pyren-1-ylacetate typically involves the esterification of pyrene-1-acetic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
Pyrene-1-acetic acid+EthanolAcid catalystEthyl pyren-1-ylacetate+Water
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Ethyl pyren-1-ylacetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield pyrene-1-acetic acid and ethanol.
Reduction: Reduction of the ester can produce the corresponding alcohol, pyrene-1-ylmethanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Pyrene-1-acetic acid and ethanol.
Reduction: Pyrene-1-ylmethanol.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
科学研究应用
Ethyl pyren-1-ylacetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrene derivatives and as a fluorescent probe in various chemical analyses.
Biology: Investigated for its potential use in bioimaging and as a fluorescent marker due to its strong fluorescence properties.
Medicine: Explored for its potential in drug delivery systems and as a component in the design of therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of ethyl pyren-1-ylacetate is primarily related to its photophysical properties. The compound can absorb light and emit fluorescence, making it useful in applications that require light emission or detection. The molecular targets and pathways involved depend on the specific application, such as interaction with biological molecules in bioimaging or electron transfer processes in electronic materials.
相似化合物的比较
Ethyl pyren-1-ylacetate can be compared with other pyrene derivatives, such as:
Pyrene-1-acetic acid: The parent compound used in the synthesis of this compound.
Pyrene-1-ylmethanol: The reduced form of this compound.
1-Acetylpyrene: Another pyrene derivative with different functional groups.
The uniqueness of this compound lies in its ester functional group, which imparts distinct chemical reactivity and physical properties compared to other pyrene derivatives.
属性
CAS 编号 |
64709-56-4 |
|---|---|
分子式 |
C20H16O2 |
分子量 |
288.3 g/mol |
IUPAC 名称 |
ethyl 2-pyren-1-ylacetate |
InChI |
InChI=1S/C20H16O2/c1-2-22-18(21)12-16-9-8-15-7-6-13-4-3-5-14-10-11-17(16)20(15)19(13)14/h3-11H,2,12H2,1H3 |
InChI 键 |
QQGMNTTXACIRLM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





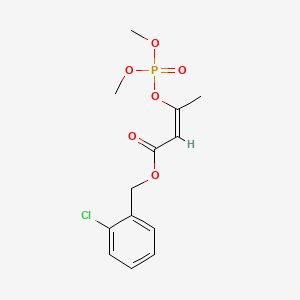


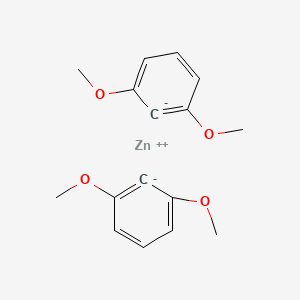
![2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14507138.png)
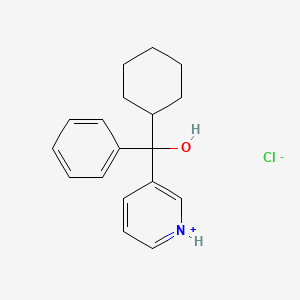
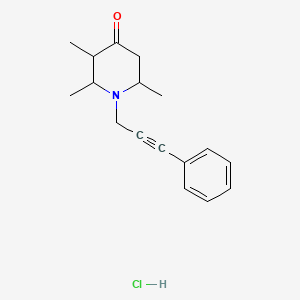
![Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14507156.png)
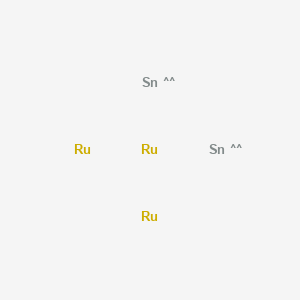
![4-Amino-3-[(E)-(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14507163.png)
